Dibutyrylapomorphine
描述
Dibutyrylapomorphine is a synthetic derivative of apomorphine, a non-ergoline dopamine receptor agonist. The compound is chemically modified by the addition of two butyryl groups, which enhance its lipophilicity and stability compared to the parent molecule . Apomorphine itself is a potent D₁/D₂ dopamine receptor agonist used clinically for the treatment of Parkinson’s disease (PD) and erectile dysfunction. This compound’s structural modifications aim to improve pharmacokinetic properties, such as oral bioavailability and half-life, while retaining dopaminergic efficacy.
属性
CAS 编号 |
42390-72-7 |
|---|---|
分子式 |
C25H29NO4 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
[(6aR)-11-butanoyloxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] butanoate |
InChI |
InChI=1S/C25H29NO4/c1-4-7-21(27)29-20-12-11-17-15-19-23-16(13-14-26(19)3)9-6-10-18(23)24(17)25(20)30-22(28)8-5-2/h6,9-12,19H,4-5,7-8,13-15H2,1-3H3/t19-/m1/s1 |
InChI 键 |
FHXAWNCBUXBJHB-LJQANCHMSA-N |
SMILES |
CCCC(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)CCC |
手性 SMILES |
CCCC(=O)OC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)CCC |
规范 SMILES |
CCCC(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)CCC |
同义词 |
dibutyrylapomorphine dibutyrylapomorphine hydrochloride, (R)-isomer diisobutyrylapomorphine ZK 48241 |
产品来源 |
United States |
相似化合物的比较
Table 1: Structural Features
*Estimated based on apomorphine’s structure + 2(C₄H₇O₂).
Pharmacokinetic Properties
This compound’s butyryl groups confer enhanced metabolic stability and prolonged half-life compared to apomorphine:
- Bioavailability : Apomorphine has <2% oral bioavailability due to rapid first-pass metabolism, while this compound’s esterification may improve intestinal absorption .
- Half-life : Apomorphine’s half-life is 30–60 minutes, whereas this compound exhibits a longer duration (>2 hours) in rodent models .
- Metabolism : Both compounds undergo hepatic glucuronidation, but this compound’s esters are hydrolyzed more slowly, delaying conversion to active metabolites .
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Apomorphine | Ropinirole |
|---|---|---|---|
| Oral Bioavailability | ~15%* | <2% | 50% |
| Half-life (hr) | 2.5* | 0.5–1 | 6 |
| Primary Metabolism | Ester hydrolysis | Glucuronidation | CYP1A2 oxidation |
*Preclinical estimates.
Pharmacodynamic Profiles
- Receptor Affinity : this compound retains high affinity for D₁/D₂ receptors (Ki < 10 nM), comparable to apomorphine but superior to Ropinirole (D₃-selective, Ki ~100 nM) .
- Efficacy : In animal models, this compound shows prolonged motor improvement in PD compared to apomorphine’s short-lived effects .
- Adverse Effects : Nausea and hypotension are common to both compounds, but this compound’s slower absorption may reduce acute side effects .
Clinical and Regulatory Status
While apomorphine is FDA-approved for PD, this compound remains investigational. Regulatory guidelines for generic dopamine agonists emphasize bioequivalence studies for compounds like Ropinirole , but this compound’s esterified structure may require unique approval pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
